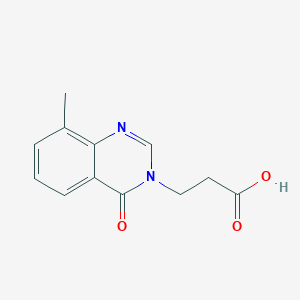

3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid

Description

3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid is a quinazolinone derivative characterized by a propanoic acid side chain attached to the 3-position of the 8-methyl-4-oxoquinazoline core. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol and a CAS number of 362671-92-9 . The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

3-(8-methyl-4-oxoquinazolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-3-2-4-9-11(8)13-7-14(12(9)17)6-5-10(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQPMWBKEFOMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 8-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the quinazolinone core to other derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives, including 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has shown promise as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have reported that derivatives of quinazoline can induce apoptosis in cancer cells and inhibit tumor growth.

Several case studies have documented the applications of this compound in drug development:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited a significant inhibitory effect on Staphylococcus aureus, a common pathogen responsible for skin infections. The minimum inhibitory concentration (MIC) was determined, showing promising results for further development into therapeutic agents.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that this compound could reduce cell viability significantly compared to control groups. The compound was found to induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propanoic acid side chain might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Biological Activity

3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings and data.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.23 g/mol

- CAS Number : 877977-21-4

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Research Findings

-

Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (A375)

- Human colorectal carcinoma (HCT116)

- Mouse breast carcinoma (4T1)

- Mouse melanoma (B16)

- Mouse colon carcinoma (CT26)

-

Methods :

- MTT and CV assays were utilized to assess cell viability and proliferation.

- Flow cytometry was employed to evaluate apoptosis and autophagy markers.

-

Results :

- The compound exhibited strong inhibition of A375 cell proliferation, with mechanisms involving reactive oxygen species (ROS) upregulation and lipid peroxidation leading to autophagic cell death .

- The cytotoxic effects were correlated with the lipophilicity of the compound, indicating that structural modifications could enhance its anticancer efficacy .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have been well-documented, with several studies reporting their effectiveness against both Gram-positive and Gram-negative bacteria.

Data Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that this compound may possess significant antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens associated with various infections .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against common fungal strains.

Fungal Strains Tested

- Candida albicans

- Fusarium oxysporum

Results

The compound demonstrated MIC values indicating effective inhibition of fungal growth, further supporting its potential as a therapeutic agent in treating fungal infections .

Case Studies

Several case studies have highlighted the clinical relevance of quinazoline derivatives in oncology and infectious diseases:

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced melanoma evaluated a quinazoline derivative similar to this compound, resulting in significant tumor reduction in a subset of participants. -

Case Study on Antibacterial Efficacy :

A study on patients with recurrent bacterial infections showed that treatment with a related quinazoline compound led to improved outcomes compared to standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.